molecular formula C16H18O8 B5876836 2,5-bis(isopropoxycarbonyl)terephthalic acid

2,5-bis(isopropoxycarbonyl)terephthalic acid

Cat. No. B5876836
M. Wt: 338.31 g/mol
InChI Key: KCHZVYYOTXUBER-UHFFFAOYSA-N
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Description

2,5-bis(isopropoxycarbonyl)terephthalic acid (ICTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ICTA is a terephthalic acid derivative that has two isopropoxy groups attached to its benzene ring. This chemical compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, which has led to its use in various applications.

Mechanism of Action

The mechanism of action of 2,5-bis(isopropoxycarbonyl)terephthalic acid is not fully understood, but it is believed to be due to its ability to form SAMs on various substrates. SAMs are highly ordered molecular assemblies that can modify the surface properties of a substrate, such as its wettability, adhesion, and electrical conductivity. The formation of SAMs on a substrate can lead to changes in its surface chemistry, which can affect the interactions between the substrate and other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have shown that this compound can interact with proteins and enzymes, which could potentially lead to changes in their activity or function. Additionally, this compound has been shown to have antimicrobial properties, which could make it useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-bis(isopropoxycarbonyl)terephthalic acid is its ability to form SAMs on various substrates, which can be used to modify the surface properties of a substrate in a controlled manner. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for research on 2,5-bis(isopropoxycarbonyl)terephthalic acid. One area of interest is the development of new applications for this compound in the field of biotechnology, such as the development of new biosensors or drug delivery systems. Another area of interest is the study of the interactions between this compound and proteins or enzymes, which could lead to the development of new drugs or therapeutic agents. Additionally, there is a need for further research on the synthesis and properties of this compound, which could lead to the development of new methods for its production and use.

Scientific Research Applications

2,5-bis(isopropoxycarbonyl)terephthalic acid has been extensively studied for its potential applications in various fields of science, including materials science, nanotechnology, and biotechnology. It has been used as a building block for the fabrication of functionalized surfaces, such as SAMs, which have been used in the development of biosensors, electronic devices, and drug delivery systems.

properties

IUPAC Name

2,5-bis(propan-2-yloxycarbonyl)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c1-7(2)23-15(21)11-5-10(14(19)20)12(6-9(11)13(17)18)16(22)24-8(3)4/h5-8H,1-4H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHZVYYOTXUBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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